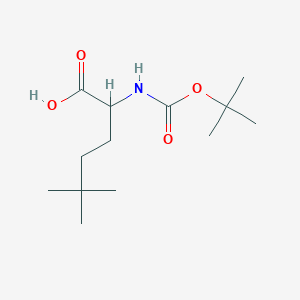

2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid

Übersicht

Beschreibung

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable and can protect reactive amine groups during chemical reactions .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group . This structure allows the Boc group to effectively protect amine groups during chemical reactions .Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Biological Activity

- Asymmetric Synthesis: The chiral auxiliaries, including derivatives similar to 2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid, have been utilized in the asymmetric synthesis of certain compounds. For instance, the stereoselectivity of the teratogenic activity of 2-ethylhexanoic acid, a metabolite of a widely-used plasticizer, was investigated using chiral auxiliaries (Hauck et al., 1990).

Chemical Synthesis and Enzyme Inhibition

- Carbonic Anhydrase Inhibitors: Derivatives of tert-butoxycarbonyl amino acids have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These derivatives showed potent inhibition, particularly against isozymes critical for aqueous humour secretion in the eye, indicating their potential in developing topical antiglaucoma drugs (Supuran et al., 2000).

Neurotransmitter Studies and Drug Development

- Neurotransmitter Analysis: A sensitive method involving derivatives of tert-butoxycarbonyl amino acids was developed to determine neurotransmitter amino acids in physiological samples. This method has applications in studying neurotransmitter dynamics with high temporal resolution, demonstrating its utility in neuroscience research (Boyd et al., 2000).

Metabolism and Toxicology

- Metabolic Fate Studies: The metabolic fate of certain compounds has been elucidated using tert-butoxycarbonyl amino acid derivatives. For example, the metabolism of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rats and monkeys was studied, leading to insights into omega-/beta-oxidation pathways and species differences in metabolic processes (Woolf et al., 1991).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLQLFNXPXFYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

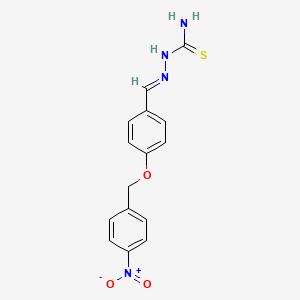

![{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3135623.png)

![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)